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Compound Name:
3-Azaspiro(5.5)undecane

hydrochloride

Cat. No.: B094333 Get Quote

Introduction
3-Azaspiro[5.5]undecane, in its hydrochloride salt form, is a spirocyclic amine of significant

interest in medicinal chemistry and drug development. It is recognized as a potent inhibitor of

the wild-type influenza A virus M2 protein, a key target for antiviral therapeutics, with a reported

IC50 of 1 µM.[1][2] The spirocyclic scaffold imparts a unique three-dimensional architecture,

making it a valuable building block for creating novel chemical entities. This document provides

a detailed, research-grade protocol for the multi-step synthesis of 3-Azaspiro[5.5]undecane

hydrochloride, intended for researchers and scientists in organic synthesis and drug discovery.

Compound Profile:

Property Value

IUPAC Name 3-Azaspiro[5.5]undecane hydrochloride

Synonyms 4,4-Pentamethylenepiperidine hydrochloride

CAS Number 1125-01-5[3]

Molecular Formula C₁₀H₂₀ClN[3]

Molecular Weight 189.73 g/mol [3]

| Physical Form | Solid[3] |
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PART 1: SYNTHETIC STRATEGY AND RATIONALE
The synthesis of 3-Azaspiro[5.5]undecane is most effectively achieved through a robust, multi-

step pathway starting from commercially available precursors. The chosen strategy involves

the initial formation of a glutarimide intermediate, 3-Azaspiro[5.5]undecane-2,4-dione, followed

by its complete reduction to the target spirocyclic amine. The final step involves the conversion

of the amine free base to its more stable and handleable hydrochloride salt.

This route is favored due to the high yields and purity achievable at each step, and it avoids the

potential for over-alkylation or other side reactions that can complicate alternative methods like

direct alkylation.[4] The core of this strategy lies in the powerful and well-understood chemistry

of imide reduction using strong hydride-donating agents.

The overall synthetic pathway is visualized below.
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Stage 1: Precursor Synthesis

Stage 2: Reduction

Stage 3: Salt Formation

1,1-Cyclohexanediacetic
anhydride

3-Azaspiro[5.5]undecane-2,4-dione
(Glutarimide Intermediate)

  Aqueous Ammonia

3-Azaspiro[5.5]undecane
(Free Base)

  LiAlH₄ / THF  

3-Azaspiro[5.5]undecane
Hydrochloride (Final Product)

  HCl in Dioxane  
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Suspend Anhydride
in Water

Add Aqueous Ammonia
(Maintain T < 30°C)

Stir at RT
(1-2 hours)

Neutralize with H₂SO₄

to pH 6-7

Product Precipitates

Isolate via Filtration

Wash with Cold H₂O

Recrystallize from
Aqueous Acetonitrile

Dry Under Vacuum

Pure 3-Azaspiro[5.5]undecane-2,4-dione

Click to download full resolution via product page

Caption: Workflow for the synthesis of the glutarimide intermediate.
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Step 2: Reduction of 3-Azaspiro[5.5]undecane-2,4-dione
This step employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to fully reduce

both carbonyl groups of the glutarimide ring to methylenes, yielding the target secondary

amine. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts

violently with water.

Materials and Reagents:

Reagent Formula M.W. ( g/mol ) Quantity

3-
Azaspiro[5.5]undec
ane-2,4-dione

C₁₀H₁₅NO₂ 181.23 1.0 eq

Lithium Aluminum

Hydride (LiAlH₄)
H₄AlLi 37.95 4.0 eq

Anhydrous

Tetrahydrofuran (THF)
C₄H₈O 72.11 Solvent

Ethyl Acetate C₄H₈O₂ 88.11 For quenching

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying agent |

Protocol:

Inert Atmosphere: Set up a dry, round-bottom flask equipped with a reflux condenser and

magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

LiAlH₄ Suspension: To the flask, add anhydrous tetrahydrofuran (THF) followed by the

cautious, portion-wise addition of lithium aluminum hydride (4.0 equivalents). [1]3. Substrate

Addition: Dissolve the 3-Azaspiro[5.5]undecane-2,4-dione (1.0 eq) in anhydrous THF and

add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to

manage the exothermic reaction.

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for

several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer
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Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench

the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated

aqueous solution of sodium sulfate or Rochelle's salt.

Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or

ethyl acetate.

Isolation: Combine the filtrate and washes, dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator

to yield the crude 3-Azaspiro[5.5]undecane free base as an oil or low-melting solid.

Mechanism: Hydride Attack

C=O N-H C=O

CH₂ N-H CH₂

  Reduction in THF  

4 eq. LiAlH₄

H⁻ attacks the electrophilic carbonyl carbons, breaking the C=O π-bonds. This process occurs twice for each carbonyl group, ultimately replacing the oxygen atoms with hydrogen atoms after acidic workup hydrolyzes the aluminum-oxygen and aluminum-nitrogen bonds.

Click to download full resolution via product page

Caption: Conceptual diagram of the imide to amine reduction.

Step 3: Formation of 3-Azaspiro[5.5]undecane
Hydrochloride
The final step involves converting the amine free base into its hydrochloride salt. This is a

simple acid-base reaction that significantly improves the compound's stability, crystallinity, and

water solubility, making it easier to handle, purify, and formulate.

Materials and Reagents:
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Reagent Formula M.W. ( g/mol ) Quantity

3-
Azaspiro[5.5]undec
ane (crude)

C₁₀H₁₉N 153.27 1.0 eq

Hydrochloric Acid in

Dioxane (4M)
HCl 36.46 ~1.1 eq

| Diethyl Ether or Dioxane | C₄H₁₀O | 74.12 | Solvent |

Protocol:

Dissolution: Dissolve the crude 3-Azaspiro[5.5]undecane free base in a minimal amount of a

suitable solvent like diethyl ether or dioxane.

Acidification: To the stirred solution, add a 4M solution of HCl in dioxane (approximately 1.1

equivalents) dropwise. [5]3. Precipitation: The hydrochloride salt will immediately begin to

precipitate as a white solid. Continue stirring for 30-60 minutes at ambient temperature to

ensure complete salt formation.

Isolation: Collect the solid product by vacuum filtration.

Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

Drying: Dry the final product, 3-Azaspiro[5.5]undecane hydrochloride, under vacuum to yield

a stable, white crystalline solid.

PART 3: SAFETY AND HANDLING
The synthesis of 3-Azaspiro[5.5]undecane hydrochloride involves the use of hazardous

materials. Adherence to strict safety protocols is mandatory.

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water and protic

solvents. Handle only in a fume hood under an inert atmosphere.

Hydrochloric Acid: Corrosive. Avoid inhalation and contact with skin and eyes.
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Solvents (THF, Diethyl Ether, Dioxane): Highly flammable. Work in a well-ventilated area

away from ignition sources.

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles,

and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis. [6][7]

GHS Hazard Information for 3-Azaspiro[5.5]undecane Hydrochloride:

Pictogram Signal Word Hazard Statements

|

| Warning | H302: Harmful if swallowed.<[3][8]br>H315: Causes skin irritation.<[3][8]br>H319:
Causes serious eye irritation.<[3][8]br>H332: Harmful if inhaled.H335: May cause respiratory
irritation. [3][8]|

Precautionary Statements: Users should follow
precautionary statements such as P261 (Avoid
breathing dust), P280 (Wear protective
gloves/eye protection), and P305+P351+P338 (IF
IN EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and
easy to do. Continue rinsing). [3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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